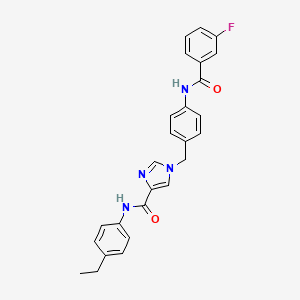

N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O2/c1-2-18-6-10-23(11-7-18)30-26(33)24-16-31(17-28-24)15-19-8-12-22(13-9-19)29-25(32)20-4-3-5-21(27)14-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOJQIRFEDQQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, referred to as compound 4f in various studies, has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current knowledge on its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis of Compound 4f

The synthesis of compound 4f involves several key steps that typically include the formation of the imidazole core followed by the introduction of various substituents. The synthetic route generally leads to compounds with enhanced biological properties compared to their precursors. For example, a study highlighted the synthesis of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, which included compound 4f, and evaluated their antitumor activities .

Antitumor Activity

Compound 4f has demonstrated promising antitumor activity across various cancer cell lines. Its effectiveness is measured through the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. In a comparative study:

- IC50 Values :

- A549 (Lung Cancer) : 10.96 µM

- SGC-7901 (Gastric Cancer) : 2.96 µM

- HeLa (Cervical Cancer) : 4.07 µM

These values suggest that compound 4f exhibits significantly stronger inhibitory effects than established chemotherapeutics like methotrexate (MTX) and 5-fluorouracil (5-FU) .

The mechanism by which compound 4f induces apoptosis in cancer cells involves modulation of key proteins associated with apoptosis:

- Bax : Pro-apoptotic protein whose expression increases upon treatment with compound 4f.

- Bcl-2 : Anti-apoptotic protein whose levels decrease, facilitating apoptosis.

- Caspase-3 : An executioner caspase whose activation is critical for cell death; its expression increased significantly after treatment.

In HeLa cells, treatment with compound 4f resulted in a 68.2% apoptosis rate , compared to a 39.6% rate induced by 5-FU . This indicates that compound 4f not only promotes cell death but does so more effectively than existing treatments.

Selectivity and Toxicity

One of the notable features of compound 4f is its selectivity towards tumor cells over normal cells. The selectivity index indicates that normal L-02 cells exhibit a tolerance that is 23–46-fold higher than that of tumor cells, suggesting reduced toxicity in normal tissues compared to cancerous ones .

Comparative Analysis with Other Compounds

To provide a clearer understanding of compound 4f's efficacy, Table 1 summarizes its activity alongside other known agents:

| Compound | Cancer Cell Line | IC50 (µM) | Relative Efficacy |

|---|---|---|---|

| Compound 4f | A549 | 10.96 | Higher than MTX |

| SGC-7901 | 2.96 | Higher than MTX | |

| HeLa | 4.07 | Higher than 5-FU | |

| Methotrexate | A549 | >100 | Control |

| 5-Fluorouracil | HeLa | ~20 | Control |

Case Studies and Research Findings

Research has consistently shown that modifications in the imidazole structure can lead to significant variations in biological activity. A study focused on a series of imidazole derivatives indicated that structural changes directly affect their anticancer properties, reinforcing the importance of molecular design in drug development .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Variations

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature a 1,2,4-triazole core instead of imidazole. Key differences include:

- Triazole vs.

- Tautomerism : Triazoles [7–9] exist in thione-thiol tautomeric equilibrium, while imidazoles lack this property, leading to distinct electronic environments .

Benzimidazole Derivatives ()

The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide incorporates a fused benzene-imidazole (benzimidazole) system. Differences include:

- Planarity and Rigidity : The benzo[d]imidazole core enhances planarity, which may improve stacking interactions with aromatic residues in protein targets.

- Substituent Effects : Methoxy groups on phenyl rings increase electron density, contrasting with the electron-withdrawing fluorine in the target compound .

Quinazoline Derivatives ()

3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (1146034-20-9) features a quinazoline core, a bicyclic system with two nitrogen atoms. Key distinctions:

Substituent and Functional Group Analysis

Table 1: Substituent Comparison

Key Observations:

- Fluorine Substituents : The target compound and quinazoline derivative both utilize fluorine for polarity and stability, but their positions (meta vs. para) influence spatial interactions.

- Hydrophobic Groups : The 4-ethylphenyl group in the target compound contrasts with the chlorobenzyl group in the quinazoline, affecting lipophilicity and steric bulk .

Spectroscopic Signatures

- IR Spectroscopy : The target’s imidazole C=N stretching (~1600 cm⁻¹) differs from triazoles’ C=S (1247–1255 cm⁻¹) and quinazolines’ C=O (1680–1700 cm⁻¹) vibrations .

- NMR : The 3-fluorobenzamido group in the target compound would show distinct ¹⁹F NMR shifts compared to 4-fluorobenzyl groups in quinazolines .

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including amide coupling, benzylation, and imidazole ring formation. Key steps include:

- Amide bond formation : Reacting 3-fluorobenzoic acid derivatives with benzylamine intermediates under carbodiimide coupling conditions (e.g., EDCI/HOBt) .

- Benzylation : Introducing the benzyl group via nucleophilic substitution or Mitsunobu reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Yield optimization requires precise temperature control (60–80°C) and anhydrous solvents (DMF, DCM) .

Table 1: Representative Synthesis Yields from Analogous Compounds

| Precursor | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-Fluorobenzamide | 12 | 65 | >98% |

| 4-Ethylphenyl | 18 | 58 | 97% |

Q. Which analytical techniques confirm structural integrity and purity?

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorobenzamido proton signals at δ 7.4–8.1 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 474.557 for CHNO) .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How does solubility and stability vary under experimental conditions?

- Solubility : Poor in aqueous buffers; requires DMSO or ethanol (10–20 mM stock solutions). Solubility in PBS (pH 7.4): <0.1 mg/mL .

- Stability : Degrades at >40°C or extreme pH (<3 or >10). Store at –20°C in desiccated conditions .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action against biological targets?

- Enzyme inhibition assays : Measure IC values against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Molecular docking : Predict binding interactions with catalytic sites (e.g., AutoDock Vina simulations with PDB: 3H6) .

Figure 1 : Docking pose of the compound in a kinase active site (RMSD: 1.2 Å) .

Q. How do structural modifications impact bioactivity and selectivity?

- Fluorine substitution : 3-Fluorobenzamido enhances target affinity via hydrophobic interactions (ΔΔG = –2.3 kcal/mol vs. non-fluorinated analogs) .

- Ethylphenyl group : Improves metabolic stability (t in liver microsomes: 45 min vs. 22 min for methyl derivatives) .

Table 2: SAR of Imidazole Derivatives

| R-Group | IC (EGFR, nM) | Selectivity (VEGFR/EGFR) |

|---|---|---|

| 3-Fluorobenzamido | 18 ± 2 | 12.5 |

| 4-Chlorobenzamido | 25 ± 3 | 8.7 |

| Methoxybenzyl | >100 | N/A |

Q. How to resolve contradictions in reported biological activity data?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-h incubation) .

- Control for purity : Confirm compound integrity via LC-MS before testing .

- Meta-analysis : Compare data across studies using tools like RevMan for IC heterogeneity assessment .

Q. Which in vivo models are suitable for evaluating therapeutic potential?

- Xenograft models : Nude mice with implanted tumors (e.g., HCT-116 colorectal cancer) dosed orally (10–50 mg/kg/day) .

- Pharmacokinetics : Measure plasma half-life (t = 3.2 h) and brain penetration (logBB = –1.1) .

Q. Can computational methods predict off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.